5-Nitrofuran-3-carboxylic acid

Vue d'ensemble

Description

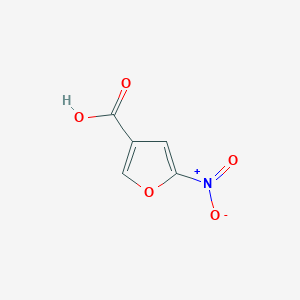

5-Nitrofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of nitrofurans It is characterized by a furan ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrofuran-3-carboxylic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process .

Analyse Des Réactions Chimiques

Nitration Reactions

5-Nitrofuran-3-carboxylic acid is synthesized via nitration of furan-3-carboxylic acid derivatives. Two primary methods are documented:

Esterification

The acid undergoes esterification to form ethyl esters, enabling further derivatization:

| Reaction Conditions | Yield | Procedure |

|---|---|---|

| Iodoethane + K₂CO₃ in DMF at 20–80°C for 54h | 35% | Ethyl ester formed via nucleophilic substitution of the acid with iodoethane under alkaline conditions . |

Amide Formation

The carboxylic acid is coupled with amines to produce bioactive amides:

Coupling Reactions

The compound participates in multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) to form heterocyclic derivatives:

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Nitrofuran-3-carboxylic acid has the molecular formula and is characterized by a furan ring with a nitro group and a carboxylic acid functional group. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in drug development.

Antimicrobial Resistance Research

Recent studies have highlighted the resurgence of nitrofuran compounds, including this compound, as potential treatments against antibiotic-resistant bacteria. For instance, research indicates that nitrofurans exhibit efficacy against strains of Escherichia coli that are resistant to conventional antibiotics .

Case Study:

A systematic review analyzed the antibacterial efficacy of nitrofuran derivatives against multiple pathogens, revealing potent activity against resistant strains. The minimum inhibitory concentrations (MICs) for various bacteria were documented, demonstrating the compound's potential as an alternative therapeutic agent .

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationships (SAR) of 5-nitrofuran derivatives, revealing that modifications to the nitro group or furan ring can enhance antibacterial activity. For example, certain derivatives demonstrated significant effectiveness against Staphylococcus aureus and Klebsiella pneumoniae with MIC values as low as 0.06 µg/mL .

Broad-Spectrum Antifungal Activity

This compound has been evaluated for its antifungal properties against various fungal species, including Candida and Cryptococcus spp. Research indicates that derivatives of this compound exhibit low toxicity while maintaining high antifungal activity, making them promising candidates for treating mycoses .

Data Table: Antifungal Activity of 5-Nitrofuran Derivatives

| Compound Name | Fungal Species | MIC (µg/mL) | Toxicity (Selectivity Index) |

|---|---|---|---|

| Compound A | Candida albicans | 2.5 | High |

| Compound B | Cryptococcus neoformans | 1.0 | Moderate |

| Compound C | Histoplasma capsulatum | 4.0 | Low |

Potential in Drug Development

The unique combination of the nitro and carboxylic acid groups in this compound provides a scaffold for developing new drugs targeting bacterial and fungal infections. The Groebke–Blackburn–Bienaymé multicomponent reaction has been employed to synthesize novel derivatives that show promising antibacterial profiles .

Case Study:

A recent investigation synthesized a series of imidazo-fused azines tagged with 5-nitrofuran, which demonstrated significant antibacterial activity against ESKAPE pathogens. This study emphasizes the compound's versatility in drug design and its potential role in combating multidrug-resistant infections .

Mécanisme D'action

The mechanism of action of 5-nitrofuran-3-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. These intermediates can inhibit the synthesis of DNA, RNA, and proteins, thereby exerting their biological effects .

Comparaison Avec Des Composés Similaires

- 5-Nitrofuran-2-carboxylic acid

- 5-Nitrofuran-2-carbaldehyde

- 2-Acetyl-5-nitrofuran

Comparison: 5-Nitrofuran-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 5-nitrofuran-2-carboxylic acid, it has different electronic properties due to the position of the carboxylic acid group, affecting its interaction with biological targets. Similarly, 5-nitrofuran-2-carbaldehyde and 2-acetyl-5-nitrofuran have distinct functional groups that confer different chemical and biological properties .

Activité Biologique

5-Nitrofuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses, supported by recent research findings and case studies.

This compound functions primarily as a prodrug that requires activation through reductive mechanisms. In Escherichia coli, two nitroreductases, NfsA and NfsB, are crucial for this activation. These enzymes catalyze the reduction of 5-nitrofuran derivatives, leading to the formation of reactive intermediates that exert antibacterial effects. The activation process involves a ping-pong bi-bi mechanism, where NAD(P)H donates electrons to the flavin mononucleotide cofactor of the nitroreductases, which then reduces the nitrofuran substrate .

Key Findings:

- Reactive Intermediates : The exact nature of the reactive intermediates responsible for antibacterial activity remains uncharacterized, but they are believed to induce DNA lesions and oxidative stress while inhibiting RNA and protein biosynthesis .

- Resistance Mechanisms : Mutations in nfsA and nfsB have been identified as significant mechanisms for bacterial resistance to nitrofurans, although high levels of resistance have also been linked to other unidentified determinants .

Antimicrobial Activity

The antimicrobial properties of this compound have been demonstrated against a range of pathogens, including bacteria and fungi.

Efficacy Against Bacteria

5-Nitrofuran derivatives exhibit potent antibacterial activity. For example, studies have shown that they can effectively inhibit strains of E. coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy under both aerobic and anaerobic conditions .

| Compound | Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 32 | Nitroreductase-mediated reduction |

| 5-Nitrofuran derivatives | Candida species | 20-50 | Inhibition of cell adhesion |

Antifungal Activity

Recent studies have highlighted the antifungal potential of nitrofuran derivatives against Candida species. These compounds not only inhibit fungal growth but also prevent biofilm formation, which is critical in treating persistent fungal infections .

Case Studies

- Antiviral Activity : A study screened over 20,000 compounds for RNase H inhibitors associated with HIV-1 reverse transcriptase and identified derivatives of 5-nitrofuran-2-carboxylic acid as effective inhibitors with IC(50) values ranging from 3 to 30 µM. These compounds showed selectivity for HIV-1 over bacterial RNase H activity, suggesting their potential as antiretroviral agents .

- Toxicity Assessment : In vitro studies demonstrated low toxicity profiles for several nitrofuran derivatives when tested on human cell lines. This finding is significant for the development of safer therapeutic options .

Propriétés

IUPAC Name |

5-nitrofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMQGMUCNUWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633904 | |

| Record name | 5-Nitrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-07-0 | |

| Record name | 5-Nitrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.